tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate
Description
This compound (CAS 886365-38-4) is a carbamate derivative featuring a pyrrolidine ring substituted with a 2-aminoethyl group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold may contribute to conformational rigidity and receptor binding . Such derivatives are often explored for kinase inhibition, protease targeting, or as bioactive intermediates in peptide mimetics .
Properties
CAS No. |
886365-38-4 |
|---|---|
Molecular Formula |
C18H26F3N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H26F3N3O2/c1-17(2,3)26-16(25)23-14-8-9-24(11-14)15(10-22)12-4-6-13(7-5-12)18(19,20)21/h4-7,14-15H,8-11,22H2,1-3H3,(H,23,25) |
InChI Key |
ASGBDICQONEGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its properties contribute to enhanced drug efficacy and specificity. For instance, studies have indicated that compounds with similar structural features exhibit neuroprotective effects by inhibiting key enzymes involved in neurodegenerative diseases.
Case Study: Neuroprotective Properties
Research has shown that related compounds can inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease. The inhibition of these enzymes prevents amyloid beta peptide aggregation, a hallmark of Alzheimer’s pathology. In vitro studies have demonstrated significant protective effects against neurotoxic agents in cell cultures exposed to amyloid beta peptide.
Biochemical Research
In biochemical research, this compound is utilized to explore receptor interactions and signaling pathways. It provides insights into cellular mechanisms that could lead to new therapeutic strategies. The ability to modulate receptor activity makes it a candidate for studying various biological processes.
Mechanistic Insights
Research indicates that the compound can affect multiple signaling pathways, potentially leading to novel treatments for diseases characterized by dysfunctional signaling mechanisms. Its interactions with specific receptors can help elucidate the underlying biology of various conditions.
Material Science
The unique properties of tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate make it valuable in developing advanced materials. Its application in polymers can enhance thermal stability and chemical resistance, making it suitable for high-performance materials used in various industrial applications.
| Property | Description |
|---|---|
| Thermal Stability | Enhanced due to molecular structure |
| Chemical Resistance | Improved performance in harsh environments |
Agricultural Chemistry
In agricultural chemistry, this compound can be employed in formulating agrochemicals. Its properties can improve the effectiveness of pesticides and herbicides while minimizing environmental impact. The incorporation of trifluoromethyl groups is known to enhance the activity and selectivity of agrochemical formulations.
Environmental Impact
Research indicates that using such compounds can lead to more targeted action against pests while reducing collateral damage to non-target species, thereby promoting sustainable agricultural practices.
Diagnostic Tools
The compound is also explored for its potential in creating diagnostic agents. These agents can aid in detecting specific biomarkers in medical imaging and laboratory tests. The ability to modify its structure allows for the design of targeted imaging agents that enhance the visibility of specific tissues or pathological conditions.
Diagnostic Applications
Studies have suggested that compounds with similar structures can be utilized in imaging techniques such as PET or MRI, improving the accuracy of disease detection and monitoring.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Methodology for Compound Similarity Assessment
Compound similarity is evaluated using computational tools like Tanimoto coefficients, which compare structural fingerprints (e.g., MACCS keys or ECFP4). A score >0.85 indicates high similarity, often correlating with overlapping biological activities . Key structural features compared include:
- Core scaffolds (e.g., pyrrolidine, piperidine).
- Substituents (e.g., trifluoromethyl, difluoromethyl, aromatic groups).
- Functional groups (e.g., carbamates, amines).
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
a. tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3)
- Similarity : 0.86 .
- Differences : Replaces the pyrrolidine ring with a piperidine scaffold and positions the trifluoromethyl group on a phenyl ring attached to the piperidine nitrogen. This increases steric bulk and may alter binding kinetics.
b. tert-Butyl 3-amino-4-(3-(difluoromethyl)phenyl)pyrrolidine-1-carboxylate (CAS 1366879-14-2)
- Similarity : 0.92 .
- Differences: Substitutes trifluoromethyl with difluoromethyl, reducing electronegativity and lipophilicity. The absence of the 2-aminoethyl chain may limit hydrogen-bonding interactions.
c. tert-Butyl ((1-(2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-c]quinolin-4-yl)pyrrolidin-3-yl)methyl)carbamate (Example 9, )
- This modification likely enhances affinity for aromatic binding pockets in enzymes or receptors .
Physicochemical Properties
While explicit data (e.g., solubility, logP) are unavailable in the provided evidence, structural trends suggest:
- Lipophilicity : Trifluoromethyl groups increase logP compared to difluoromethyl analogs.
- Solubility : Tertiary-butyl carbamates generally reduce aqueous solubility due to hydrophobicity.
Data Table: Key Similar Compounds
Biological Activity
tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate, commonly referred to as a carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H26F3N3O2
- Molecular Weight : 373.41 g/mol
- CAS Number : 444892-59-5
The compound contains a pyrrolidine ring and a trifluoromethylphenyl group, contributing to its unique biological properties.
1. Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity , showing efficacy in various animal seizure models. In studies comparing it to other compounds, it demonstrated a significant reduction in seizure frequency and severity.
| Compound | Test Model | Efficacy |
|---|---|---|
| tert-Butyl Carbamate | Maximal Electroshock (MES) | High |
| Other Compounds | MES | Moderate |
In particular, the compound's performance in the MES test highlights its potential for treating epilepsy and related disorders .
2. Neuroprotective Effects
The compound has been noted for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in protecting neuronal health against excitotoxicity.
3. Antimicrobial Activity
Initial studies into the antimicrobial properties of related compounds have shown moderate activity against various bacterial strains. While specific data on this carbamate is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
The biological activity of tert-butyl carbamate is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and inflammation:
- Receptor Modulation : The compound may act on GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.
- Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by neuroinflammation.
Case Study 1: Anticonvulsant Efficacy
A study evaluating the anticonvulsant properties of various carbamate derivatives included tert-butyl carbamate. Results indicated that it significantly reduced seizure duration compared to controls, suggesting a promising avenue for further development in epilepsy treatment .
Case Study 2: Neuroprotection in Alzheimer's Models
In models simulating Alzheimer's disease, tert-butyl carbamate was found to reduce amyloid-beta accumulation and improve cognitive function in treated subjects. This highlights its potential as a therapeutic agent for neurodegenerative conditions .
Q & A
Basic: What are the standard protocols for synthesizing and purifying this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as amide coupling, carbamate formation, or nucleophilic substitution. For example, intermediates like pyrrolidine derivatives can be functionalized using tert-butyl carbamate protecting groups under anhydrous conditions. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . Reaction monitoring via TLC and characterization by H/C NMR ensures intermediate integrity. Final compounds are recrystallized or subjected to preparative HPLC for high purity (>95%) .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR identify proton/carbon environments and stereochemistry (e.g., splitting patterns for chiral centers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass (e.g., using ESI-TOF) .
- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction data refined via SHELX .
Advanced: How to resolve stereochemical ambiguities in the pyrrolidine moiety?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) and compare retention times with known standards .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by measuring IR absorption differences in polarized light.
- Computational Modeling : Compare experimental NMR chemical shifts with DFT-calculated values for candidate stereoisomers .
Advanced: What computational strategies predict target binding interactions for this compound?
Methodological Answer:
- Molecular Docking : Use Glide (Schrödinger) for rigid/flexible ligand docking against protein targets. Glide's OPLS-AA force field and Monte Carlo sampling optimize pose accuracy .
- Binding Free Energy Calculations : Apply MM-GBSA or MM-PBSA to rank poses. Cross-validate with experimental IC or SPR data to resolve false positives .
Advanced: How to address contradictions between spectroscopic and computational data?
Methodological Answer:
- Cross-Validation : Re-run NMR/HRMS to rule out impurities. For computational outliers, check force field parameters (e.g., solvent models in DFT).
- Dynamic NMR : Detect conformational exchange broadening in H NMR to identify flexible regions misrepresented in static models .
- Crystallographic Refinement : Use SHELXL to resolve electron density mismatches in X-ray data .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethyl byproducts) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact with carbamates, which may cause irritation .
- Waste Disposal : Quench reactive intermediates (e.g., TFA) with bicarbonate before disposal .
Advanced: How to optimize reaction yields for amino-pyrrolidine intermediates?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation or Buchwald-Hartwig couplings .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for carbamate formation. Add molecular sieves to scavenge water .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., cyclization) .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Carbamates are prone to hydrolysis in acidic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .
Basic: What techniques characterize physical properties (e.g., solubility, melting point)?
Methodological Answer:
- Melting Point : Use a capillary tube apparatus (e.g., 60–62°C observed for analogous carbamates) .
- Solubility : Test in DMSO, ethanol, and aqueous buffers. LogP values can be estimated via HPLC retention times .
Advanced: How to model the compound’s pharmacokinetics using in silico tools?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
